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Compound of Interest

Compound Name:
DIETHYL

IODOMETHYLPHOSPHONATE

Cat. No.: B080390 Get Quote

Introduction: Unveiling the Potential of Diethyl
Iodomethylphosphonate
Diethyl iodomethylphosphonate, with the CAS Number 10419-77-9, is a valuable

organophosphorus reagent in modern organic synthesis.[1] Its structure features a reactive

carbon-iodine bond adjacent to a diethyl phosphonate moiety, rendering it a potent electrophile

for a wide array of nucleophilic substitution reactions. The phosphonate group itself is a key

functional group in medicinal chemistry and materials science, often used as a stable mimic of

phosphates or carboxylates, or as a coordinating group.[2][3] This guide provides an in-depth

exploration of the reactivity of diethyl iodomethylphosphonate with various classes of

nucleophiles, offering detailed protocols and mechanistic insights for researchers in drug

development and chemical synthesis.

Table 1: Physicochemical Properties of Diethyl Iodomethylphosphonate[1][4]
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Property Value

CAS Number 10419-77-9

Molecular Formula C₅H₁₂IO₃P

Molecular Weight 278.03 g/mol

Appearance Colorless to light yellow liquid

Boiling Point 112-114 °C (1 mmHg)

Density ~1.66 g/cm³

Storage 2-8°C, protect from light, under inert atmosphere

Solubility
Immiscible with water, soluble in common

organic solvents

Part 1: Direct Nucleophilic Substitution at the
Methylene Carbon
The primary mode of reactivity for diethyl iodomethylphosphonate is as an electrophile in

Sₙ2 reactions. The carbon atom bonded to the iodine is electron-deficient due to the inductive

effect of the adjacent phosphonate group and the electronegativity of the iodine atom, making it

highly susceptible to nucleophilic attack. The iodide ion is an excellent leaving group, facilitating

these transformations under mild conditions.

EtO)₂P(O)CH₂-I + Nu⁻ [Nu---CH₂(P(O)(OEt)₂)---I]⁻Sₙ2 Attack EtO)₂P(O)CH₂-Nu + I⁻Leaving Group Departure

Click to download full resolution via product page

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Reaction with Oxygen Nucleophiles: Synthesis of
Phosphonate Ethers
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Phenoxides and alkoxides readily displace the iodide to form the corresponding ethers. This

reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the

alcohol or phenol, thereby generating the more potent nucleophilic alkoxide or phenoxide.

Causality: The choice of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is

crucial. K₂CO₃ is a mild base suitable for acidic phenols, while the much stronger base NaH is

required for less acidic aliphatic alcohols. The reaction is driven by the formation of a stable

ether bond and the departure of the excellent iodide leaving group.

Protocol 1: Synthesis of Diethyl (Phenoxymethyl)phosphonate

Reagent Preparation: To a solution of phenol (1.0 eq) in dry acetone or DMF (0.5 M), add

anhydrous potassium carbonate (1.5 eq).

Reaction Initiation: Stir the suspension at room temperature for 30 minutes. Add diethyl
iodomethylphosphonate (1.1 eq) dropwise to the mixture.

Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.

The reaction is typically complete within 4-6 hours.

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate

the filtrate under reduced pressure.

Purification: Dissolve the residue in ethyl acetate and wash with 1 M NaOH (aq) to remove

unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄,

filter, and concentrate. Purify the crude product by silica gel column chromatography.[5]

Reaction with Nitrogen Nucleophiles: Amines and
Azides
Primary and secondary amines, as well as the azide ion, are effective nitrogen nucleophiles for

displacing the iodide from diethyl iodomethylphosphonate. These reactions provide access

to α-aminomethylphosphonates and α-azidomethylphosphonates, which are important building

blocks in medicinal chemistry.[6]

Protocol 2: Synthesis of Diethyl (Anilinomethyl)phosphonate
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Reagent Preparation: In a round-bottom flask, dissolve aniline (2.2 eq) in acetonitrile (0.4 M).

Reaction Initiation: Add diethyl iodomethylphosphonate (1.0 eq) to the solution at room

temperature. A mild exotherm may be observed. The excess aniline acts as both the

nucleophile and a base to quench the HI formed.

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC

until the starting iodide is consumed.

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in

dichloromethane and wash with 1 M HCl (aq) to remove excess aniline, followed by

saturated NaHCO₃ (aq) and brine.

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

The resulting crude product can be purified by column chromatography or crystallization.

Protocol 3: Synthesis of Diethyl (Azidomethyl)phosphonate

Reagent Preparation: Dissolve sodium azide (NaN₃, 1.5 eq) in DMF (0.5 M). Caution:

Sodium azide is highly toxic.

Reaction Initiation: Add diethyl iodomethylphosphonate (1.0 eq) to the NaN₃ solution.

Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction

by IR spectroscopy (disappearance of the C-I stretch and appearance of the azide stretch at

~2100 cm⁻¹) or TLC.

Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and

diethyl ether. Extract the aqueous layer twice with diethyl ether.

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and

concentrate in vacuo. The product is often pure enough for subsequent steps, but can be

purified by careful column chromatography.[7]

Reaction with Sulfur Nucleophiles: Thiolates
Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[8] They react

cleanly with diethyl iodomethylphosphonate to yield S-alkylated products, which are valuable
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intermediates for further synthetic transformations.

Protocol 4: Synthesis of Diethyl [(Phenylthio)methyl]phosphonate

Reagent Preparation: Dissolve thiophenol (1.0 eq) in THF (0.5 M) and cool the solution to 0

°C in an ice bath.

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-

wise. Stir until hydrogen evolution ceases (approx. 30 minutes).

Reaction Initiation: Add diethyl iodomethylphosphonate (1.05 eq) dropwise to the solution

at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor by TLC.

Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the

product with ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

Part 2: Application in Carbon-Carbon Bond
Formation via the Horner-Wadsworth-Emmons
(HWE) Reaction
While diethyl iodomethylphosphonate is an electrophile, it is a critical precursor for

generating more complex phosphonate carbanions used in the Horner-Wadsworth-Emmons

(HWE) reaction. The HWE reaction is a cornerstone of organic synthesis for the stereoselective

formation of alkenes, reacting a phosphonate-stabilized carbanion with an aldehyde or ketone.

[9][10] It generally favors the formation of the thermodynamically more stable (E)-alkene.[11]

[12]
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Click to download full resolution via product page

Caption: Workflow for using Diethyl Iodomethylphosphonate as a precursor in HWE

reactions.

Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through several key steps:

Deprotonation: A strong base removes the acidic α-proton from the phosphonate ester,

generating a nucleophilic phosphonate carbanion.[10]

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde

or ketone, forming an oxaphosphetane intermediate.[11]

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-

soluble dialkyl phosphate byproduct, which is easily removed during aqueous work-up.[10]

[11]
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Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 5: (E)-Selective Synthesis of Ethyl Cinnamate

This protocol illustrates the general procedure using a commercially available phosphonate for

simplicity. A custom phosphonate synthesized from diethyl iodomethylphosphonate would be

used in the same manner.

Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere,

suspend sodium hydride (NaH, 60% dispersion, 1.1 eq) in 20 mL of dry THF. Cool the

suspension to 0 °C.

Carbanion Formation: Add triethyl phosphonoacetate (1.0 eq) dropwise to the NaH

suspension. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an
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additional 30 minutes until hydrogen evolution ceases.

Reaction with Aldehyde: Cool the resulting clear solution back to 0 °C and add benzaldehyde

(1.0 eq) dropwise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours.

Monitor by TLC for the consumption of benzaldehyde.

Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl

ether (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and

concentrate under reduced pressure. The crude product can be purified by silica gel column

chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (E)-cinnamate.

[13]

Table 2: Summary of Reaction Conditions and Expected Outcomes

Protocol Nucleophile
Base /
Conditions

Solvent
Product
Type

Key Feature

1 Phenol K₂CO₃, 60 °C
Acetone /

DMF

Aryl Ether

Phosphonate

Sₙ2 with O-

nucleophile

2 Aniline
Excess

Aniline, RT
Acetonitrile

Amino

Phosphonate

Sₙ2 with N-

nucleophile

3 Sodium Azide 50-60 °C DMF
Azido

Phosphonate

Synthesis of

energetic/clic

kable moiety

4 Thiophenol
NaH, 0 °C to

RT
THF

Thioether

Phosphonate

Sₙ2 with S-

nucleophile

5
Phosphonate

Ylide

NaH, 0 °C to

RT
THF (E)-Alkene

HWE

olefination; C-

C bond

formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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